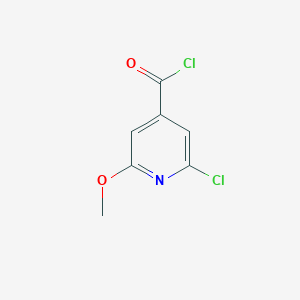

2-Chloro-6-methoxypyridine-4-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITCMXVSFUDYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381949 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116853-97-5 | |

| Record name | 2-chloro-6-methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methoxyisonicotinoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Chloro-6-methoxypyridine-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxypyridine-4-carbonyl chloride, bearing the CAS Number 116853-97-5, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural features—a reactive acid chloride, an electron-rich pyridine core, and strategically positioned chloro and methoxy substituents—render it a versatile synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, key reactions, and applications, with a focus on enabling researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Spectral Data

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 116853-97-5 | |

| Molecular Formula | C7H5Cl2NO2 | |

| Molecular Weight | 206.03 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 78-82 °C | |

| Purity | ≥95% |

Note: Physical properties can vary slightly between suppliers and batches.

Synthesis and Manufacturing

The primary route to this compound involves the chlorination of the corresponding carboxylic acid, 2-chloro-6-methoxypyridine-4-carboxylic acid. This transformation is a standard procedure in organic synthesis, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Standard Laboratory Synthesis Protocol

This protocol outlines a typical procedure for the preparation of the title compound from its carboxylic acid precursor.

Materials:

-

2-chloro-6-methoxypyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-chloro-6-methoxypyridine-4-carboxylic acid in anhydrous DCM.

-

Addition of Chlorinating Agent: To the stirred suspension, add an excess (typically 2-3 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of DMF is often added to facilitate the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-50 °C for DCM) until the reaction is complete, as monitored by TLC or LC-MS. The evolution of HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride) will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude this compound is often obtained as a solid and can be used directly in the next step or purified by recrystallization or distillation under high vacuum if necessary.

Causality and Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride by atmospheric moisture.

-

Anhydrous Solvents: Similarly, anhydrous solvents are essential to avoid unwanted side reactions and ensure a high yield of the desired product.

-

Excess Chlorinating Agent: An excess of the chlorinating agent is used to drive the reaction to completion.

-

Catalytic DMF: With oxalyl chloride, DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

Caption: Workflow for the synthesis of the title compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acid chloride group. This makes it an excellent acylating agent for a wide range of nucleophiles.

Amide Bond Formation

One of the most common applications of this reagent is in the formation of amide bonds, which are fundamental linkages in many pharmaceutical compounds. The reaction proceeds readily with primary and secondary amines.

General Reaction Scheme: The acid chloride reacts with an amine (R-NH₂) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.

Caption: General scheme for amide bond formation.

Ester Formation

Similarly, this compound can be reacted with alcohols to form esters. This reaction is often catalyzed by a base such as pyridine or 4-dimethylaminopyridine (DMAP).

General Reaction Scheme: The acid chloride reacts with an alcohol (R-OH) in the presence of a base to yield the corresponding ester.

Friedel-Crafts Acylation

The electrophilic nature of the acid chloride allows it to participate in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds, catalyzed by a Lewis acid (e.g., AlCl₃). This reaction is a powerful tool for C-C bond formation.

Applications in Drug Discovery and Agrochemicals

The 2-chloro-6-methoxypyridine-4-carboxamide moiety is a privileged scaffold found in a number of biologically active molecules. The title compound serves as a key intermediate in the synthesis of these targets. While specific examples directly citing CAS number 116853-97-5 in detailed synthetic routes within publicly accessible literature are not abundant, the structural motif is of significant interest. Its utility lies in its ability to introduce a substituted pyridine ring into a target molecule, which can modulate properties such as solubility, metabolic stability, and target binding affinity.

Handling, Storage, and Safety

Safety Precautions:

-

This compound is a corrosive and moisture-sensitive compound.

-

Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture and incompatible materials such as strong bases, alcohols, and amines.

-

For long-term storage, refrigeration under an inert atmosphere is recommended to maintain purity.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an important building block for the synthesis of a wide range of compounds, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory.

A Technical Guide to 2-Chloro-6-methoxypyridine-4-carbonyl chloride: Properties, Reactivity, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity. Among the vast arsenal of pyridine-based building blocks, 2-Chloro-6-methoxypyridine-4-carbonyl chloride emerges as a particularly valuable reagent. Its trifunctional nature—a reactive acyl chloride for amide or ester formation, a chloro group amenable to nucleophilic substitution or cross-coupling reactions, and a methoxy group that modulates electronic properties—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the physical and chemical properties of this compound, alongside practical insights into its handling, reactivity, and application in the synthesis of biologically active molecules.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound (CAS No. 116853-97-5) is a solid, trifunctional pyridine derivative that serves as a key intermediate in organic synthesis.[1]

Physical and Chemical Identity

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some specific experimental data for this exact compound, such as a precise melting point, are not widely published, the provided information is based on reliable chemical supplier data and established chemical principles.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| CAS Number | 116853-97-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available; the related methyl ester has a melting point of 98-106 °C. | [2] |

| Boiling Point | Data not available; the related 2-chloro-6-methylpyridine-4-carbonyl chloride boils at 78-86 °C / 5 mmHg. | [3] |

| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Reacts with protic solvents. | |

| Density | ~1.4 g/cm³ (predicted) | [4] |

Structural Representation

The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its key functional groups.

References

- 1. This compound [cymitquimica.com]

- 2. Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g | Request for Quote [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS: 116853-97-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbonyl chloride: Synthesis, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, prized for its unique electronic properties and ability to engage in specific, high-affinity interactions with biological targets. The strategic functionalization of this ring is therefore a cornerstone of rational drug design. 2-Chloro-6-methoxypyridine-4-carbonyl chloride emerges as a highly valuable and reactive intermediate, engineered to facilitate the construction of complex molecular architectures.

This guide provides a detailed examination of this key building block, from its fundamental properties and synthesis to its application in the formation of amide bonds—a critical linkage in many pharmaceutical compounds. The protocols and insights herein are grounded in established chemical principles to empower researchers in their synthetic endeavors.

Core Properties and Identification

This compound is a bifunctional molecule featuring a highly reactive acyl chloride group at the 4-position and two key substituents on the pyridine ring: a chloro group at the 2-position and a methoxy group at the 6-position. These substituents are not mere decorations; they critically modulate the electronic character and reactivity of the pyridine core. The chloro group acts as an electron-withdrawing group and a potential site for cross-coupling reactions, while the methoxy group is an electron-donating group. This electronic push-pull relationship influences the reactivity at the acyl chloride and the pyridine nitrogen.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | CymitQuimica[1] |

| Molecular Weight | 206.03 g/mol | CymitQuimica[1] |

| CAS Number | 116853-97-5 | CymitQuimica, Regent Chemicals[1][2] |

| Appearance | Solid | CymitQuimica[1] |

| Synonyms | 2-Chloro-6-methoxyisonicotinoyl chloride | CymitQuimica[1] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor, 2-chloro-6-methoxypyridine-4-carboxylic acid (CAS 15855-06-8).[2][3][4][5] This transformation is a staple in organic synthesis, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is often dictated by the desired purity and ease of workup; thionyl chloride and oxalyl chloride are favored because their byproducts (SO₂, HCl, CO, CO₂) are gaseous, simplifying purification.[6]

The diagram below illustrates this crucial conversion step.

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for converting the carboxylic acid to the acyl chloride using thionyl chloride. The procedure must be conducted under anhydrous conditions as acyl chlorides are highly moisture-sensitive.

Self-Validation: The success of this reaction is validated by the cessation of gas evolution (HCl and SO₂) and can be monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of inert gas (e.g., Nitrogen or Argon).

-

Reactant Addition: To the flask, add 2-chloro-6-methoxypyridine-4-carboxylic acid (1.0 eq). Add an anhydrous, inert solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

-

Reagent Addition: While stirring, slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the suspension at room temperature via a syringe. Causality Note: An excess of thionyl chloride is used to ensure complete conversion and can also serve as the solvent if desired. The reaction is exothermic and generates gaseous HCl and SO₂, requiring careful addition and proper ventilation in a chemical fume hood.

-

Reaction: Heat the reaction mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Workup and Isolation: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (in a well-ventilated area). The resulting crude solid or oil is the desired this compound.

-

Purification (Optional): For applications requiring high purity, the crude product can be purified by distillation under high vacuum or recrystallization. However, for many subsequent reactions, the crude material is of sufficient purity and is often used directly.

Core Reactivity and Application in Amide Synthesis

The primary utility of an acyl chloride is as a powerful electrophile for acylation reactions. It readily reacts with nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively. In drug development, the formation of an amide bond is one of the most common and fundamentally important reactions. The high reactivity of this compound allows this reaction to proceed efficiently under mild conditions, coupling the pyridine core to a wide variety of amine-containing fragments.

The workflow below depicts a typical amidation reaction, a critical step in building potential drug candidates.

Caption: General workflow for amide synthesis using the title compound.

Experimental Protocol: Amide Coupling Reaction

This protocol details the reaction of this compound with a generic primary amine.

Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting amine and the formation of the higher molecular weight amide product. A successful workup is confirmed by the complete removal of the water-soluble hydrochloride salt byproduct.

Methodology:

-

Preparation: In a dry flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq), in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).

-

Reactant Addition: Cool the solution to 0°C using an ice bath. Causality Note: Cooling the reaction mitigates the highly exothermic nature of the acylation, preventing potential side reactions and degradation of sensitive substrates.

-

Acyl Chloride Addition: Prepare a solution of this compound (~1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by flash column chromatography or recrystallization to yield the final, pure compound.

Safety and Handling

Acyl chlorides are inherently hazardous reagents and must be handled with appropriate care in a well-ventilated chemical fume hood.[1]

-

Corrosivity: this compound is corrosive and will cause severe skin burns and eye damage upon contact.[1] It reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[7][8][9]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[7][9]

-

Spill Management: In case of a spill, absorb with dry, inert material such as sand or vermiculite. Do not use water.[8]

By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this compound as a strategic tool in the synthesis of novel compounds for drug discovery and development.

References

- 1. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. 2-Chloro-6-methoxypyridine-4-carboxylic acid [oakwoodchemical.com]

- 3. 2-chloro-6-methoxypyridine-4-carboxylic acid [stenutz.eu]

- 4. 2-CHLORO-6-METHOXYPYRIDINE-4-CARBOXYLIC ACID | CAS 15855-06-8 [matrix-fine-chemicals.com]

- 5. 2-Chloro-6-methoxypyridine-4-carboxylic Acid , 95% , 15855-06-8 - CookeChem [cookechem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. geneseo.edu [geneseo.edu]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. fishersci.com [fishersci.com]

Synthesis pathway for 2-Chloro-6-methoxypyridine-4-carboxylic acid to the carbonyl chloride

This guide provides a comprehensive overview of the synthetic pathway for converting 2-chloro-6-methoxypyridine-4-carboxylic acid to its corresponding carbonyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the acyl chloride serves as a highly reactive intermediate for forming amides, esters, and other derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of 2-Chloro-6-methoxypyridine-4-carbonyl Chloride

This compound is a key building block in medicinal chemistry. Its pyridine core, substituted with a chloro and a methoxy group, offers a unique electronic and steric profile that can be exploited to modulate the biological activity of target molecules. The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal activation step, enabling efficient coupling reactions with a wide range of nucleophiles.

Core Synthesis Pathways: A Comparative Analysis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is crucial and depends on factors such as substrate reactivity, desired purity of the product, and scalability of the reaction. Here, we will delve into the two most prevalent and effective methods for the synthesis of this compound.

The Thionyl Chloride (SOCl₂) Pathway: A Robust and Scalable Approach

Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the convenient removal of byproducts.[1][2] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, simplifying the purification process.[1]

Mechanism of Action:

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a reactive acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of SO₂ and HCl.[1]

Experimental Workflow: Thionyl Chloride Pathway

Caption: Workflow for the synthesis of this compound using thionyl chloride.

The Oxalyl Chloride ((COCl)₂) Pathway: A Milder and More Selective Alternative

Oxalyl chloride, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder alternative to thionyl chloride. This method is particularly advantageous for substrates that are sensitive to the harsh conditions of the thionyl chloride reaction. The reaction with oxalyl chloride proceeds at lower temperatures and is generally more selective.

Mechanism of Action:

The reaction is catalyzed by DMF, which reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium salt. This reactive intermediate then activates the carboxylic acid, which is subsequently attacked by the chloride ion to furnish the acyl chloride. The byproducts of this reaction are carbon dioxide (CO₂) and carbon monoxide (CO), which are gaseous and easily removed.

Reaction Mechanism: Oxalyl Chloride with DMF Catalyst

Caption: Mechanistic pathway of acyl chloride formation using oxalyl chloride and a DMF catalyst.

Quantitative Data Summary

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | N,N-Dimethylformamide (catalytic) | N,N-Dimethylformamide (catalytic) |

| Typical Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (typically 70-80 °C) | 0 °C to room temperature |

| Byproducts | SO₂, HCl | CO, CO₂, HCl |

| Advantages | Cost-effective, readily available, gaseous byproducts | Milder conditions, high selectivity, gaseous byproducts |

| Disadvantages | Harsher conditions, potential for side reactions | More expensive, potential for hazardous byproducts from DMF decomposition |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is adapted from a similar synthesis of 2-chloroisonicotinoyl chloride. The presence of the methoxy group at the 6-position is not expected to significantly alter the reaction course.

Materials:

-

2-chloro-6-methoxypyridine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-6-methoxypyridine-4-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous toluene or DCM to the flask to form a slurry. To this, add thionyl chloride (2.0-3.0 eq) dropwise at room temperature, followed by a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and analyzing for the formation of the corresponding methyl ester.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2-3 times) can be performed.

-

Isolation: The resulting crude this compound is typically obtained as an oil or a low-melting solid and can often be used in the subsequent step without further purification. If high purity is required, vacuum distillation can be employed.

Protocol 2: Synthesis using Oxalyl Chloride

Materials:

-

2-chloro-6-methoxypyridine-4-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-chloro-6-methoxypyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension. Vigorous gas evolution (CO and CO₂) will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

-

Work-up and Isolation: Remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly or purified by vacuum distillation.

Safety and Handling

-

Thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[3]

-

The reactions generate acidic gases (HCl, SO₂, CO). Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize these fumes.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of the chlorinating agents and the product.

Characterization

The successful formation of this compound can be confirmed by standard analytical techniques:

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show signals corresponding to the aromatic protons on the pyridine ring and the methoxy group protons.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic downfield shift, typically in the range of 165-175 ppm.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Conclusion

The synthesis of this compound is a critical transformation that can be reliably achieved using either thionyl chloride or oxalyl chloride. The choice of reagent will depend on the specific requirements of the subsequent synthetic steps, including scale, cost, and the sensitivity of the substrate to reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently.

References

2-Chloro-6-methoxypyridine-4-carbonyl chloride reactivity with water and alcohols

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-methoxypyridine-4-carbonyl chloride with Water and Alcohols

Foreword

For the modern researcher in pharmaceutical and agrochemical development, a profound understanding of reagent reactivity is not merely academic—it is the bedrock of innovation and efficiency. This compound stands as a pivotal intermediate, a molecular scaffold prized for its utility in constructing more complex, biologically active molecules.[1] Its power, however, lies in its reactivity, particularly that of the acyl chloride functional group. This guide offers a detailed exploration of this compound's interactions with two of the most common nucleophiles encountered in synthesis: water and alcohols. We will dissect the mechanistic underpinnings of these reactions, provide field-proven protocols, and contextualize this knowledge within the practical framework of laboratory safety and handling.

The Chemical Core: Understanding the Reactivity of this compound

The reactivity of this compound is fundamentally dictated by the electronic nature of its acyl chloride group, further influenced by the substituted pyridine ring.

The Acyl Chloride Functional Group: A Primer

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[2][3][4] This heightened reactivity stems from two primary electronic factors:

-

High Electrophilicity: The carbonyl carbon is bonded to two highly electronegative atoms—oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon.[5][6] This creates a significant partial positive charge (δ+) on the carbon, making it an exceptionally attractive target for nucleophiles.[5]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl) and is stable on its own.

The General Mechanism: Nucleophilic Acyl Substitution

Reactions involving acyl chlorides proceed via a well-established, two-step mechanism known as nucleophilic addition-elimination .[7][8][9][10]

-

Nucleophilic Addition: The reaction is initiated when a nucleophile (Nu-H), such as water or an alcohol, attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen pi (π) bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[2][9][11][12]

-

Elimination: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.[8][9][13] A final, rapid proton transfer from the original nucleophile (now positively charged) to a base (often the expelled chloride ion or an added scavenger base) neutralizes the product and generates HCl.[13][14]

Caption: General mechanism for nucleophilic acyl substitution.

Reaction with Water: Hydrolysis

The reaction of an acyl chloride with water, known as hydrolysis, is a fundamental process that every chemist handling these reagents must understand, primarily to prevent unintended degradation.

Reaction Overview and Causality

This compound reacts readily with water, often in a vigorous and exothermic manner, to yield 2-chloro-6-methoxypyridine-4-carboxylic acid and hydrogen chloride gas.[3][5][7][11][12]

This reactivity underscores a critical handling principle: the compound must be rigorously protected from atmospheric moisture.[2][5][15] Exposure to humid air will lead to the formation of steamy, corrosive fumes of HCl and the gradual conversion of the acyl chloride to its less reactive carboxylic acid counterpart, compromising the integrity of the starting material.[12][16]

Experimental Protocol: Controlled Hydrolysis

While often an undesirable side reaction, hydrolysis can be performed under controlled conditions to synthesize the corresponding carboxylic acid.

Objective: To convert this compound to 2-chloro-6-methoxypyridine-4-carboxylic acid.

Materials:

-

This compound

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Hydrochloric acid (1M HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

-

Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. Dissolve the this compound (1.0 eq) in anhydrous THF. Cool the flask in an ice bath to 0-5 °C.

-

Reaction: Slowly add deionized water (5.0 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the HCl formed.

-

Acidification & Extraction: Re-acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: The product can be further purified by recrystallization if necessary.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting material (monitored by TLC or LC-MS) and the isolation of the carboxylic acid, confirmed by characterization (¹H NMR, IR, MS).

Caption: Experimental workflow for controlled hydrolysis.

Reaction with Alcohols: Esterification (Alcoholysis)

The reaction of this compound with alcohols (alcoholysis) is a powerful and efficient method for synthesizing esters, which are crucial functional groups in many pharmaceutical agents.

Reaction Overview and Causality

This acyl chloride reacts with alcohols to produce the corresponding ester and hydrogen chloride.[5][6][17] The reaction is typically fast and exothermic.[13] This method is often preferred over the classic Fischer esterification for several reasons:

-

Higher Reactivity: Acyl chlorides are significantly more reactive than carboxylic acids, allowing the reaction to proceed quickly under mild conditions.[6][18]

-

Irreversible Reaction: The reaction goes to completion and is essentially irreversible, leading to higher yields.[6]

To manage the HCl byproduct, a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is commonly included.[2][17] The base acts as an acid scavenger, neutralizing the HCl as it forms. This prevents potential acid-catalyzed side reactions with sensitive substrates and drives the reaction equilibrium towards the products.[17]

Experimental Protocol: Ester Synthesis

Objective: To synthesize an alkyl 2-chloro-6-methoxypyridine-4-carboxylate from the corresponding alcohol.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous dichloromethane (DCM) or THF

-

Triethylamine (TEA) or Pyridine

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

Methodology:

-

Setup: Under an inert atmosphere, dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stir bar and dropping funnel. Cool the solution to 0 °C.

-

Acyl Chloride Addition: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol/amine mixture over 20-30 minutes.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude ester via flash column chromatography on silica gel.

Self-Validation: The formation of triethylammonium chloride precipitate during the reaction provides a visual cue. The protocol's success is confirmed by full conversion of the starting material and isolation of the pure ester, verified by spectroscopic analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 18. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-Chloro-6-methoxypyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Reagent

2-Chloro-6-methoxypyridine-4-carbonyl chloride is a pivotal intermediate in the landscape of modern medicinal chemistry and agrochemical development. Its unique molecular architecture, featuring a reactive acyl chloride and a functionalized pyridine ring, allows for the streamlined synthesis of complex, biologically active molecules, including potent anti-inflammatory and antimicrobial agents.[1] However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a profound respect for its hazardous nature. As an acyl chloride, it is classified as a corrosive material that poses significant risks upon exposure.[2]

This guide is engineered to provide drug development professionals and researchers with a comprehensive framework for the safe and effective handling of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the chemical rationale behind each safety protocol, fostering a culture of intrinsic safety awareness. Our objective is to empower scientists to harness the synthetic potential of this reagent while mitigating the inherent risks to themselves, their colleagues, and their research environment.

Section 1: Hazard Identification and Risk Assessment - Understanding the Adversary

A thorough understanding of the hazards associated with this compound is the bedrock of safe laboratory practice. This compound is categorized as a corrosive liquid that can cause severe skin burns and eye damage.[2] Inhalation of its vapors may lead to respiratory irritation.[2][3]

| Hazard Classification | Description | GHS Pictogram |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[2] | GHS05 |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[2] | GHS05 |

| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[2][3] | GHS07 |

Causality of Hazards: The primary danger of this compound stems from its acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water. Upon contact with moisture, either in the atmosphere or on biological tissues, it rapidly hydrolyzes to form hydrochloric acid (HCl), a strong and corrosive acid.[4] This reaction is exothermic and the resulting HCl is responsible for the severe burns and irritation observed upon contact.

Section 2: Engineering Controls and Personal Protective Equipment - Your First Line of Defense

Given the corrosive and irritant nature of this compound, a multi-layered approach to exposure prevention is mandatory. This begins with robust engineering controls and is supplemented by meticulous use of personal protective equipment (PPE).

Engineering Controls: Containing the Hazard

The primary engineering control for handling this compound is a certified chemical fume hood.[2][5] This is non-negotiable. The fume hood provides critical protection by:

-

Containing Vapors: The constant airflow within the hood draws away any vapors or fumes, preventing inhalation.[6]

-

Providing a Physical Barrier: The sash of the fume hood acts as a physical shield against splashes and unforeseen reactions.

Self-Validating System: Before any work commences, verify the proper functioning of the chemical fume hood. Check the certification sticker to ensure it has been inspected within the last year and confirm that the airflow monitor is indicating a safe face velocity.

Personal Protective Equipment (PPE): The Last Barrier

Even with engineering controls in place, appropriate PPE is essential to protect against accidental contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[2] | Protects against splashes of the corrosive liquid and potential reactions. Standard safety glasses are insufficient. |

| Hand Protection | Nitrile or neoprene gloves.[6] Inspect for tears or holes before use. | Provides a barrier against skin contact. Double gloving is recommended for added protection. |

| Body Protection | A flame-resistant lab coat that is fully buttoned.[6] | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases may be necessary if exposure limits are exceeded or if irritation is experienced.[2] | This is a secondary measure for situations where engineering controls may not be sufficient or during emergency situations. |

Section 3: Handling and Storage Protocols - A Framework for Safety

Safe Handling Workflow

The following diagram outlines the critical steps for a safe handling workflow.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Transfer and Use

-

Preparation: Before retrieving the reagent, ensure all necessary equipment, including reaction vessels, syringes, and quenching solutions, are staged within the chemical fume hood.

-

Inert Atmosphere: When handling, work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[7]

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. Avoid pouring directly from the bottle.

-

Addition: Add the acyl chloride to the reaction mixture slowly and in a controlled manner, as the reaction may be exothermic.

-

Quenching: After the reaction is complete, any residual acyl chloride should be quenched carefully. This can be done by slowly adding the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate or by carefully adding a protic solvent like isopropanol.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.

-

Location: Store in a corrosives area or cabinet.[2]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[2][3]

-

Environment: The storage area should be dry, cool, and well-ventilated.[2][3]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[3]

Section 4: Emergency Procedures - Preparedness is Paramount

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Exposure Response

Caption: Immediate first aid response to exposure incidents.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[2] Ingestion can cause severe damage and perforation of the digestive tract.[2] Seek immediate medical attention.[2]

Spill Management

-

Small Spills (<100 mL):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Neutralize the spill with an alkaline material like soda ash or lime.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Isolate the area and prevent entry.

-

Section 5: Waste Disposal

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[2] All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of in a designated hazardous waste container and managed according to local, regional, and national regulations.[2]

Conclusion: A Commitment to Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By embracing the principles outlined in this guide—understanding the inherent hazards, utilizing robust engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies—researchers can confidently and safely unlock its synthetic potential. A steadfast commitment to safety is not a barrier to innovation; it is the foundation upon which groundbreaking science is built.

References

A Technical Guide to the Solubility of 2-Chloro-6-methoxypyridine-4-carbonyl chloride in Common Organic Solvents for Pharmaceutical Development

Abstract

2-Chloro-6-methoxypyridine-4-carbonyl chloride is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility in creating complex molecular architectures is well-established; however, a comprehensive understanding of its solubility characteristics in common organic solvents is essential for optimizing reaction conditions, ensuring process safety, and developing robust purification strategies. This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to assess the solubility of this reactive acyl chloride. Due to the compound's inherent reactivity, particularly with protic solvents, this guide emphasizes a systematic approach to solubility determination through a detailed experimental protocol, underpinned by rigorous safety and handling procedures. The insights provided herein will empower users to generate reliable solubility data, enabling more efficient and scalable synthetic processes in pharmaceutical research and development.

Introduction: The Strategic Importance of this compound in Synthesis

This compound serves as a versatile building block in medicinal chemistry and process development. Its pyridine core is a common motif in numerous drug candidates, and the highly reactive acyl chloride functional group facilitates the efficient formation of amide and ester linkages—crucial bonds in many biologically active molecules. The strategic placement of the chloro and methoxy substituents allows for further functionalization, making it a valuable intermediate for creating diverse chemical libraries and optimizing lead compounds.

The successful application of this intermediate is critically dependent on its solubility in various reaction media. Proper solvent selection impacts reaction kinetics, impurity profiles, and the ease of product isolation and purification. A thorough understanding of its solubility is therefore not merely an academic exercise but a fundamental prerequisite for developing scalable and reproducible synthetic routes.

Physicochemical Properties and Safety Imperatives

Before any experimental work, a comprehensive understanding of the physicochemical properties and, most importantly, the hazards associated with this compound is mandatory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Reactivity | Reacts violently with water.[2] Corrosive.[2][3] |

Critical Safety and Handling Precautions

This compound is a corrosive substance that reacts violently with water and moisture.[2][3] This reactivity dictates the necessary handling procedures to ensure personnel safety and experimental integrity.

-

Moisture Sensitivity: The primary hazard is its violent reaction with water, which produces corrosive hydrogen chloride (HCl) gas.[2][4] All handling must be conducted under anhydrous conditions, preferably within an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques). All glassware must be rigorously dried (e.g., flame-dried or oven-dried) prior to use. Solvents must be anhydrous.

-

Corrosivity: The compound and its degradation products (HCl) cause severe skin burns and eye damage.[2][3] Appropriate personal protective equipment (PPE) is non-negotiable.

-

Personal Protective Equipment (PPE): At a minimum, users must wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or fumes.[3]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[2][3]

Understanding Solubility in the Context of Reactivity

Directly measuring the solubility of a highly reactive compound like an acyl chloride requires careful consideration of solvent choice. Protic solvents, such as water, alcohols, and primary or secondary amines, are incompatible as they will react with the acyl chloride, leading to solvolysis rather than dissolution.[4] Therefore, the focus for solubility determination must be on aprotic organic solvents.

Table 2: Recommended Solvent Classes for Solubility Testing

| Solvent Class | Examples | Rationale |

| Aprotic Non-Polar | Hexanes, Toluene, Cyclohexane | Unlikely to react with the acyl chloride. Solubility is expected to be driven by van der Waals forces. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | These solvents offer a range of polarities and are common in organic synthesis. Anhydrous grades must be used. |

| Ethers | Diethyl ether, 1,4-Dioxane | Common aprotic solvents in synthesis. Must be anhydrous. |

Experimental Protocol for Solubility Determination

The following protocol outlines a systematic approach to determining the solubility of this compound. This method is designed to be self-validating by incorporating controls and careful observation.

Materials and Equipment

-

This compound (as pure as possible)

-

Anhydrous organic solvents (see Table 2)

-

Oven-dried glassware (vials with screw caps, magnetic stir bars, graduated cylinders, volumetric flasks)

-

Analytical balance (readable to at least 0.1 mg)

-

Magnetic stir plate

-

Inert atmosphere source (glovebox or Schlenk line)

-

Temperature control system (e.g., water bath, heating mantle with controller)

Step-by-Step Methodology

This procedure is based on the isothermal equilibrium method.

-

Preparation of Saturated Solutions:

-

In an inert atmosphere, add an excess amount of this compound to a pre-weighed, oven-dried vial containing a magnetic stir bar. The excess is crucial to ensure a saturated solution is achieved.

-

Record the initial mass of the acyl chloride added.

-

Using a dry syringe or cannula, add a precise volume (e.g., 2.0 mL) of the chosen anhydrous solvent to the vial.

-

Seal the vial tightly with a cap containing a PTFE septum.

-

Place the vial on a magnetic stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure equilibrium is reached. A longer time may be necessary and should be validated.

-

-

Sample Collection and Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a dry, pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to avoid transferring any solid particles.

-

Dispense the collected supernatant into another pre-weighed, oven-dried vial.

-

Record the mass of the vial with the supernatant to determine the mass of the collected solution.

-

-

Quantification of Solute:

-

Under a gentle stream of nitrogen or in a vacuum oven at a low temperature, carefully evaporate the solvent from the second vial. The low temperature is important to prevent thermal degradation of the compound.

-

Once the solvent is completely removed, weigh the vial containing the non-volatile solute residue.

-

The mass of the solute can be determined by subtracting the mass of the empty vial.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units. A common and useful unit is mg/mL.

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

-

-

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Interpreting Solubility Data for Drug Development

The quantitative solubility data generated from the protocol above is invaluable for several aspects of drug development:

-

Reaction Solvent Screening: Solvents in which the acyl chloride shows moderate to high solubility are generally preferred for homogeneous reactions, potentially leading to faster reaction rates and fewer side products.

-

Crystallization and Purification: Solvents in which the compound exhibits low solubility, particularly at lower temperatures, are excellent candidates for use as anti-solvents in crystallization or precipitation processes for purification of either the starting material or its subsequent products.

-

Process Safety and Scalability: Knowing the solubility limits helps in designing processes that avoid precipitation in transfer lines or reactors, which could lead to blockages and operational issues during scale-up.

-

Analytical Method Development: Solubility data is crucial for developing analytical methods, such as HPLC, as it informs the choice of diluents for sample preparation.

Conclusion

References

An In-Depth Technical Guide to the Key Reactive Sites of 2-Chloro-6-methoxypyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical reactivity of 2-Chloro-6-methoxypyridine-4-carbonyl chloride, a versatile building block in modern medicinal chemistry and agrochemical synthesis. By understanding the interplay of its functional groups, researchers can strategically design synthetic routes to novel and complex molecules. This document moves beyond a simple recitation of facts to explain the underlying electronic and steric principles that govern the molecule's reactivity, offering field-proven insights into its practical application.

Molecular Structure and Electronic Landscape

This compound is a multi-functionalized pyridine derivative with the chemical formula C₇H₅Cl₂NO₂ and a molecular weight of 206.03 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a highly reactive carbonyl chloride group at the 4-position.

The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it inherently electron-deficient. This effect is most pronounced at the α (2- and 6-) and γ (4-) positions. The substituents on the ring further modulate this electronic landscape:

-

2-Chloro Group: The chlorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction due to its high electronegativity, further deactivating the ring towards electrophilic attack. However, it can also donate electron density through resonance via its lone pairs.[2]

-

6-Methoxy Group: The methoxy group is a strong electron-donating group through resonance, pushing electron density into the pyridine ring. This partially counteracts the electron-withdrawing effects of the ring nitrogen and the chloro group.

-

4-Carbonyl Chloride Group: This is a powerful electron-withdrawing group, both inductively and through resonance. It significantly enhances the electrophilicity of the carbonyl carbon and further deactivates the pyridine ring towards electrophilic substitution.

This intricate balance of electronic effects creates a molecule with distinct and predictable sites of reactivity, which can be selectively targeted under appropriate reaction conditions.

Diagram 1: Molecular Structure and Key Reactive Sites

Caption: Diagram illustrating the primary reactive centers of the molecule.

The Primary Reactive Site: The Carbonyl Chloride

The most reactive site on the molecule is the carbonyl carbon of the acyl chloride group (Site A). This is due to the strong polarization of the carbon-oxygen double bond and the excellent leaving group ability of the chloride ion. This site readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

This reactivity is fundamental to its role as a building block, allowing for the facile formation of amides, esters, and other carboxylic acid derivatives, which are common motifs in pharmaceuticals and agrochemicals.

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group.

Diagram 2: Mechanism of Nucleophilic Acyl Substitution

Caption: The addition-elimination pathway for reactions at the carbonyl chloride.

Experimental Protocol: Amide Synthesis

The synthesis of amides is a common application of this molecule. The following is a representative, field-proven protocol for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine) (2.0-3.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the tertiary amine base in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure amide.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Secondary Reactive Sites: The Pyridine Ring

While the carbonyl chloride is the most reactive site, the pyridine ring itself can undergo nucleophilic aromatic substitution (SNA_r) , particularly at the 2-position (Site B), where the chloro substituent is located.

The pyridine nitrogen and the electron-withdrawing carbonyl chloride group at the 4-position activate the ring towards nucleophilic attack, especially at the 2- and 6-positions. The methoxy group at the 6-position is a poorer leaving group than the chloro group at the 2-position, making the latter the more likely site for substitution.

Mechanism of Nucleophilic Aromatic Substitution

The SNA_r reaction on the pyridine ring also proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution

Caption: The addition-elimination pathway for SNAr reactions on the pyridine ring.

Experimental Considerations for SNAr

Achieving selective SNA_r on the pyridine ring in the presence of the highly reactive carbonyl chloride group requires careful consideration of reaction conditions:

-

Nucleophile Choice: Strong, hard nucleophiles are typically required for SNA_r on electron-deficient aromatic rings.

-

Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for breaking the aromaticity of the pyridine ring.

-

Protection of the Carbonyl Group: In some cases, it may be necessary to first react the carbonyl chloride with a nucleophile and then perform the SNA_r on the resulting amide or ester. Alternatively, the carbonyl chloride could be generated from the corresponding carboxylic acid after the SNA_r step.

Spectroscopic Characterization

¹H NMR:

-

Pyridine Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the 3- and 5-positions.

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.1 ppm.

¹³C NMR:

-

Carbonyl Carbon: A resonance in the downfield region (typically δ 165-175 ppm) is characteristic of a carbonyl carbon in an acyl chloride.

-

Pyridine Carbons: Resonances for the five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative chloro, methoxy, and carbonyl groups will have distinct chemical shifts.

-

Methoxy Carbon: A resonance for the methoxy carbon is expected around δ 55-60 ppm.

IR Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band in the region of 1750-1815 cm⁻¹ is indicative of the carbonyl group in the acyl chloride.

-

C-Cl Stretch: A stretch for the C-Cl bond of the acyl chloride would be expected in the fingerprint region.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretch: An absorption corresponding to the C-O bond of the methoxy group is expected around 1000-1300 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.97 g/mol for the most common isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns will likely involve the loss of CO, Cl, and the entire carbonyl chloride group.

Applications in Synthesis

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals.[1]

-

Pharmaceuticals: The ability to readily form amides and esters allows for the introduction of a wide variety of functional groups, which can be used to modulate the pharmacological properties of a lead compound. The substituted pyridine core is a common scaffold in many biologically active molecules.

-

Agrochemicals: This molecule serves as a key building block for the synthesis of novel herbicides and pesticides. The specific substitution pattern on the pyridine ring can be tailored to achieve desired activity and selectivity.

Conclusion

This compound is a powerful synthetic intermediate whose reactivity is governed by a well-defined hierarchy of its functional groups. The carbonyl chloride is the primary site of reaction, readily undergoing nucleophilic acyl substitution. The pyridine ring, activated by the ring nitrogen and the electron-withdrawing substituents, can undergo nucleophilic aromatic substitution at the 2-position under more forcing conditions. A thorough understanding of these reactive sites and the principles that govern their reactivity is essential for the effective utilization of this versatile building block in the design and synthesis of novel chemical entities.

References

A Comprehensive Guide to the Nucleophilic Acyl Substitution Mechanism of 2-Chloro-6-methoxypyridine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the nucleophilic acyl substitution mechanism as it pertains to the versatile reagent, 2-Chloro-6-methoxypyridine-4-carbonyl chloride. By dissecting the electronic and steric influences on the molecule's reactivity, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction: The Significance of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone of organic synthesis, enabling the interconversion of carboxylic acid derivatives. This class of reactions proceeds via a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate subsequently collapses, expelling a leaving group and reforming the carbonyl double bond. The reactivity of the acyl compound is largely governed by the stability of the leaving group; the better the leaving group, the more reactive the acyl compound. In this context, acyl chlorides are among the most reactive carboxylic acid derivatives due to the excellent leaving group ability of the chloride ion.

The subject of this guide, this compound, is a tailored building block in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern on the pyridine ring introduces specific electronic and steric factors that modulate the reactivity of the acyl chloride moiety, making a detailed mechanistic understanding crucial for its strategic application.

The Core Mechanism: A Stepwise Analysis

The generally accepted mechanism for nucleophilic acyl substitution involves two key steps: nucleophilic addition to the carbonyl group and subsequent elimination of the leaving group.

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This carbon atom carries a partial positive charge due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The nucleophile's lone pair of electrons forms a new bond with the carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. This results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge.

Step 2: Collapse of the Tetrahedral Intermediate and Product Formation

The tetrahedral intermediate is not an isolable species. It rapidly collapses by reforming the carbon-oxygen double bond. This concerted electronic rearrangement expels the chloride ion, which is a stable leaving group. The final product is a new carbonyl compound where the nucleophile has replaced the chloride.

Below is a generalized workflow of this two-step mechanism:

Methodological & Application

Application Notes and Protocols: A Guide to Amide Synthesis using 2-Chloro-6-methoxypyridine-4-carbonyl chloride and Primary Amines

Abstract

This comprehensive guide details a robust and versatile protocol for the synthesis of N-substituted amides via the reaction of 2-Chloro-6-methoxypyridine-4-carbonyl chloride with primary amines. Amide bond formation is a cornerstone of modern drug discovery and development. The specific acyl chloride discussed herein serves as a valuable building block for creating diverse chemical libraries. This document provides an in-depth look at the reaction mechanism, a detailed step-by-step protocol, safety considerations, and troubleshooting advice to ensure successful and reproducible results for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Chloro-6-methoxypyridine-4-carboxamides

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The targeted functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This compound is a key intermediate that facilitates the introduction of a carboxamide linkage at the 4-position of the pyridine ring. This transformation is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. The reactivity of the acyl chloride moiety allows for facile coupling with a wide array of primary amines, leading to the formation of stable amide bonds.

Reaction Mechanism: Nucleophilic Acyl Substitution